Benzoic acid, 4-(acetylamino)-2-ethoxy-, ethyl ester

Pharmaceutical Analysis HPLC System Suitability Compendial Impurity Profiling

Avoid failed USP system suitability tests by using the correct ethyl ester impurity marker. Substituting the methyl ester (Ethopabate) for this late-eluting compound (RRT 1.6) misses co-eluting impurities in the critical post-parent peak region. As the dual-identity Ethopabate Related Compound E and Mosapride Impurity 5, a single qualified lot serves both veterinary and human API programs. - Resolves the late-elution region (RRT 1.6) per USP monograph, ensuring system suitability compliance - Unique mass (251.28 Da) enables unambiguous MRM-based LC-MS/MS identification vs. methyl ester (237.25 Da) - Dual compendial identity reduces reference standard inventory and requalification costs across product lines

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 2486-67-1
Cat. No. B3255062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(acetylamino)-2-ethoxy-, ethyl ester
CAS2486-67-1
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OCC
InChIInChI=1S/C13H17NO4/c1-4-17-12-8-10(14-9(3)15)6-7-11(12)13(16)18-5-2/h6-8H,4-5H2,1-3H3,(H,14,15)
InChIKeyPPHBGGPQULUZPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethopabate Related Compound E: Core Identity


Benzoic acid, 4-(acetylamino)-2-ethoxy-, ethyl ester (CAS 2486-67-1; molecular formula C₁₃H₁₇NO₄; MW 251.28 g·mol⁻¹) is a synthetic benzoate ester bearing a 4-acetamido group, a 2-ethoxy substituent, and an ethyl ester moiety [1]. It is formally catalogued as Ethopabate Related Compound E in the United States Pharmacopeia (USP) monograph for Ethopabate and is concurrently designated as Ethopabate Impurity 3 by multiple reference-standard manufacturers [2]. The compound exists as a crystalline solid and is primarily sourced as a high-purity analytical reference standard (typically ≥95% by HPLC) intended for chromatographic system suitability testing, impurity profiling, and ANDA regulatory submissions .

USP-designated late-eluting impurity marker for HPLC system suitability resolution

High-purity analytical standard with comprehensive CoA for ANDA impurity profiling

Dual pharmacopeial identity: supports Ethopabate and Mosapride impurity control programs

Why Ethyl Ester Cannot Replace Methyl Ester


Substitution of the ethyl ester (target compound) with the methyl ester (Ethopabate; CAS 59-06-3) or with other closely related benzoate impurities is analytically invalid in compendial HPLC procedures. The USP monograph assigns a relative retention time (RRT) of 1.6 to the ethyl ester versus the parent Ethopabate peak (RRT 1.0), whereas the nearest-eluting related compound—methyl 4-acetamido-2-hydroxybenzoate (Related Compound A)—elutes at RRT 0.9 [1]. This chromatographic displacement is critical: a laboratory that substitutes the methyl ester for the ethyl ester as a system suitability marker will fail to verify the resolution capability of the method in the late-elution region, potentially missing co-eluting late impurities. Furthermore, the molecular mass of the ethyl ester (251.28 Da) differs from that of the methyl ester (237.25 Da) by approximately 5.9%, which alters detection sensitivity in LC-MS and introduces a distinct mass spectral fingerprint that cannot be replicated by the methyl analog .

Elution

Ethyl ester is the only late-eluting marker; substituting methyl ester may fail to verify resolution in the post-Ethopabate region.

Mass

Molecular mass differs by ~6%; this shift alters LC-MS sensitivity and fragmentation patterns, preventing accurate impurity identification.

Identity

Methyl ester lacks compendial designation as Related Compound E; its use cannot meet USP system suitability or dual-utility requirements.

Differentiation Evidence vs. Closest Analogs


HPLC Relative Retention Time: Ethyl vs. Methyl Ester

Under the official USP Ethopabate monograph chromatographic conditions, the target compound (ethyl ester, designated Related Compound E) exhibits a relative retention time of 1.6 with respect to the Ethopabate (methyl ester) peak, whereas the closest impurity, Related Compound A (methyl 4-acetamido-2-hydroxybenzoate), elutes at RRT 0.9 [1]. No other listed related compound elutes in the post-Ethopabate region, making the ethyl ester the sole late-eluting marker for system resolution assessment.

HPLC RRT
Head-to-head
RRT 1.6 (ethyl ester) vs 1.0 (methyl ester)
ΔRRT = +0.6

Late-eluting marker for system suitability resolution assessment.

USP monograph method; UV 267 nm.

Pharmaceutical Analysis HPLC System Suitability Compendial Impurity Profiling

Molecular Mass Differentiation for LC-MS

The target compound has a monoisotopic molecular weight of 251.28 Da (C₁₃H₁₇NO₄) compared to 237.25 Da (C₁₂H₁₅NO₄) for the methyl ester (Ethopabate), a difference of +14.03 Da corresponding to one additional methylene unit . This mass difference is analytically significant in LC-MS/MS workflows where the ethyl ester generates distinct precursor→product ion transitions that cannot be simulated by the methyl ester.

Mass Difference
Data to verify
+14.03 Da (+5.9%)

Distinct mass transitions for LC-MS impurity identification.

Calculated from elemental composition; verify via reference CoA HRMS.

LC-MS Impurity Identification Mass Spectrometry Reference Standard Characterization

Purity Specification for Reference Standard Use

Commercial suppliers of the target compound (CAS 2486-67-1) specify purity at ≥95% by HPLC when supplied as an analytical reference standard, with characterization data compliant with regulatory guidelines for ANDA method validation [1]. In contrast, technical-grade Ethopabate API is specified at 96.0–101.0% per the USP monograph, but this bulk material is not supplied with the detailed impurity-profile characterization required for reference standard use [2]. The target compound is supplied with a full certificate of analysis including HPLC chromatogram, identity confirmation by NMR or IR, and mass spectral data.

Purity Spec
Class-level
≥95% (HPLC)

CoA-supported purity for ANDA method validation.

Narrower specification vs. bulk API; impurity-specific characterization.

Reference Standard Purity Quality Control ANDA Submission

Dual Compendial Identity: Ethopabate and Mosapride

The target compound is officially defined in two distinct pharmacopeial contexts: as Ethopabate Related Compound E in the USP Ethopabate monograph (RRT 1.6) [1] and as Mosapride Impurity 5 in Mosapride Citrate ANDA impurity specifications [2]. This dual identity means a single procurement of the compound serves two separate regulated analytical workflows. In contrast, the methyl ester (Ethopabate) is defined exclusively as the parent drug in the USP monograph and is not designated as a Mosapride impurity.

Compendial Utility
Class-level
2 designations (Ethopabate E & Mosapride Imp 5)
vs 1 (parent drug only)

Single standard serves two regulatory impurity programs.

USP Ethopabate and Mosapride ANDA impurity control.

Multi-Pharmacopeia Reference Standard Mosapride Impurity Profiling Dual-Use Analytical Standard

Application Scenarios


USP HPLC System Suitability Testing

The target compound is the only impurity marker that elutes after the Ethopabate parent peak (RRT 1.6) in the official USP HPLC method [1]. A quality control laboratory performing batch release testing of Ethopabate API must use this compound to prepare the resolution solution (in combination with USP Ethopabate RS) to demonstrate adequate separation of the late-eluting impurity region. Substitution with the methyl ester (Ethopabate RS alone) or with the earlier-eluting Related Compound A (RRT 0.9) will fail to challenge column performance in the critical RRT >1.0 zone, risking non-compliance with USP system suitability criteria.

LC-MS/MS Impurity Quantitation in Drug Product

With a molecular mass of 251.28 Da—distinct from the parent drug (237.25 Da) and the de-esterified hydrolysis product—the target compound provides a unique mass transition for MRM-based quantitation in LC-MS/MS impurity methods [2]. Analytical development laboratories use this reference standard to establish retention time, ion ratio, and fragmentation pattern libraries that are specific to the ethyl ester impurity, enabling unambiguous identification in stability study samples where multiple ester-related degradation products may co-exist.

Mosapride ANDA Method Validation

The compound is designated as Mosapride Impurity 5 in ANDA submissions for Mosapride Citrate [1]. Regulatory affairs and quality control teams procure this standard to validate HPLC or UPLC methods for the detection and quantification of this specific synthetic process impurity in Mosapride drug substance and finished product. The availability of a fully characterized standard with CoA documentation meeting ICH Q2(R1) requirements enables method validation without the need for in-house synthesis and structural elucidation of the impurity, compressing development timelines.

Cross-Facility Reference Standard Harmonization

Organizations that manufacture or test both veterinary coccidiostat products (Ethopabate) and human gastroprokinetic APIs (Mosapride Citrate) can leverage the dual compendial identity of this compound as Ethopabate Related Compound E and Mosapride Impurity 5 simultaneously [1][2]. A single procurement lot, qualified once under the organization's standard operating procedures, serves two distinct product programs, reducing the number of reference standards requiring inventory management, periodic requalification, and stability monitoring.

Application
Selection Property
Validation Focus
USP HPLC System Suitability
Late-eluting impurity marker (RRT >1)
Resolution capability in post-Ethopabate region
LC-MS/MS Impurity Quantitation
Distinct molecular mass for MS detection
MRM transition specificity and ion ratio libraries
Mosapride ANDA Method Validation
Full CoA with ICH Q2(R1) characterization
Regulatory impurity profiling documentation
Cross-Program Standard Harmonization
Dual compendial identity (USP & ANDA)
Single-lot qualification for two product programs
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